2-(4-chloro-3-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that features a combination of phenoxy, thiophene, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of 4-chloro-3-methylphenoxyacetic acid: This can be achieved by reacting 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.
Synthesis of 5-methylthiophene-2-carboxylic acid: This involves the reaction of thiophene with methylating agents followed by carboxylation.
Formation of 1,2,4-thiadiazole ring: This can be synthesized by reacting thiosemicarbazide with carboxylic acids under dehydrating conditions.
Coupling reactions: The final step involves coupling the intermediate compounds under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiophene moieties may interact with enzymes or receptors, leading to modulation of biological activities . The thiadiazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylphenoxyacetic acid
- 5-methylthiophene-2-carboxylic acid
- 1,2,4-thiadiazole derivatives
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to its combination of phenoxy, thiophene, and thiadiazole moieties, which confer specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C16H14ClN3O2S2 |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C16H14ClN3O2S2/c1-9-7-11(4-5-12(9)17)22-8-14(21)18-16-19-15(20-24-16)13-6-3-10(2)23-13/h3-7H,8H2,1-2H3,(H,18,19,20,21) |
InChI Key |
YUURRXFZDWQMCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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